Methylaminomethanol

Formaldehyde releaser Preservative Equilibrium

Methylaminomethanol (CAS 3400-38-2), also referred to as (methylamino)methanol or N-methylolmethylamine, is a low-molecular-weight (61.08 g/mol) hemiaminal belonging to the class of amine-based N-formals. It is formed reversibly from the condensation of methylamine with formaldehyde and exists in aqueous solution in equilibrium with its dissociated components.

Molecular Formula C2H7NO
Molecular Weight 61.08 g/mol
CAS No. 3400-38-2
Cat. No. B14164370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylaminomethanol
CAS3400-38-2
Molecular FormulaC2H7NO
Molecular Weight61.08 g/mol
Structural Identifiers
SMILESCNCO
InChIInChI=1S/C2H7NO/c1-3-2-4/h3-4H,2H2,1H3
InChIKeyIZXGZAJMDLJLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylaminomethanol (CAS 3400-38-2): Essential Procurement Data for a Reactive Hemiaminal Intermediate


Methylaminomethanol (CAS 3400-38-2), also referred to as (methylamino)methanol or N-methylolmethylamine, is a low-molecular-weight (61.08 g/mol) hemiaminal belonging to the class of amine-based N-formals [1]. It is formed reversibly from the condensation of methylamine with formaldehyde and exists in aqueous solution in equilibrium with its dissociated components . This equilibrium behavior categorizes the compound as a formaldehyde releaser. Unlike the amide-based N-formals widely used as cosmetic preservatives (e.g., diazolidinyl urea, imidazolidinyl urea, DMDM hydantoin), methylaminomethanol and other amine-based N-formals are distinguished by their complete and rapid decomposition to free formaldehyde and the parent amine, rather than functioning as a slow-release reservoir [2]. This fundamental difference in formaldehyde-release kinetics has direct consequences for end-use selection, as elaborated in the quantitative evidence below.

1
Stoichiometric formaldehyde donor for Mannich and cross-linking research
Amine-based N-formal class: complete decomposition, not sustained release
2
Matrix modifier for graphite furnace AAS in biological research matrices
Reported method for chromium determination in human milk research
3
Computational benchmark for hemiaminal stereoelectronic effects
Published ab initio geometries support N–C–O system modeling

Why Methylaminomethanol Cannot Be Simply Replaced by Other Formaldehyde Releasers or Hemiaminals


Substituting methylaminomethanol with a generic 'formaldehyde releaser' or a structurally similar hemiaminal (e.g., aminomethanol, dimethylaminomethanol) without understanding the quantitative differences in equilibrium position, decomposition rate, and physical properties risks compromised reaction outcomes and analytical validity. The 13C NMR study by Emeis et al. (2007) demonstrated that amine-based N-formals decompose completely to free formaldehyde and amine in aqueous solution, whereas amide-based N-formals (e.g., diazolidinyl urea, imidazolidinyl urea) retain a significant fraction of bound formaldehyde under typical cosmetic-use concentrations [1]. Consequently, methylaminomethanol functions as a stoichiometric formaldehyde donor, not a sustained-release preservative reservoir. Furthermore, ab initio conformational analysis reveals that the most stable conformer of methylaminomethanol adopts an antiperiplanar arrangement of the nitrogen lone pair relative to the C–O bond, a stereoelectronic preference that may influence its reactivity as a Mannich intermediate compared to its unmethylated analog aminomethanol [2]. These differences are quantifiable and are detailed in Section 3.

Amide-based releasers
Diazolidinyl urea, imidazolidinyl urea, and DMDM hydantoin retain bound formaldehyde as a slow-release reservoir; methylaminomethanol releases completely, shifting kinetic profile and stoichiometry.
Other hemiaminals
Aminomethanol and dimethylaminomethanol differ in boiling point, hydrogen-bonding capacity, and conformer energy landscape, which may alter reactivity in Mannich condensations and volatility in downstream processing.
Unpurified or crude forms
Residual free formaldehyde in crude aminomethanol can generate cross-linking by-products; the protonated salt form with low residual formaldehyde may be required for reproducible synthesis outcomes.

Product-Specific Quantitative Evidence Guide for Methylaminomethanol (CAS 3400-38-2)


Formaldehyde Release Profile: Complete Decomposition vs. Reservoir Behavior of Amide-Based N-Formals

Quantitative 13C NMR spectroscopy has established that amine-based N-formals, the structural class to which methylaminomethanol belongs, undergo complete decomposition to free formaldehyde and the corresponding amine under the concentration conditions typically employed in cosmetic and industrial products (approximately 0.1–0.5 wt% as applied) [1]. In contrast, amide-based N-formals such as diazolidinyl urea and imidazolidinyl urea retain a substantial fraction of bound formaldehyde, functioning as a slow-release reservoir [1]. An independent HPLC study of eight preservatives confirmed this rank-order difference in formaldehyde release: paraformaldehyde (PF) > diazolidinyl urea (DU) > DMDM hydantoin (DMDM) ≈ quaternium-15 (QU) ≈ imidazolidinyl urea (IU), with methenamine (MA, an amine-based compound) releasing significantly less formaldehyde than DU but more than bronopol (BP) [2]. Although methylaminomethanol was not directly included in the HPLC panel, its classification as an amine-based N-formal places its release behavior closest to that of methenamine—near-complete, relatively rapid release—rather than to the sustained-release profile of amide-based releasers [1][2].

Formaldehyde release profile
Class-level inference
Amine-based N-formals: ~0% bound formaldehyde retained at equilibrium; amide-based: substantial fraction retained
Complete release supports stoichiometric donor use; not a preservative reservoir
13C NMR evidence; rank order confirmed by HPLC (DU > MA release)
Formaldehyde releaser Preservative Equilibrium

Boiling Point and Volatility Benchmarking Against Structurally Related Aminoalcohols

The predicted boiling point of methylaminomethanol at atmospheric pressure (760 mmHg) is 96.2 ± 23.0 °C, with a vapor pressure of 25.8 ± 0.3 mmHg at 25 °C and an enthalpy of vaporization of 39.1 ± 6.0 kJ/mol . Its close structural analog, aminomethanol (methanolamine, H2NCH2OH), has a reported boiling point of approximately 90 °C with significant decomposition at elevated temperatures [1]. Dimethylaminomethanol ((CH3)2NCH2OH, CAS 14002-21-2) has a predicted boiling point near 115–120 °C . Thus, methylaminomethanol exhibits intermediate volatility between the primary-amino and tertiary-amino analogs, with the N-methyl substitution lowering the boiling point relative to dimethylaminomethanol owing to reduced hydrogen-bonding capacity (one vs. two N–H donors) .

Boiling point & volatility
Cross-study comparable
96.2 ± 23.0 °C (predicted); aminomethanol ~90 °C; dimethylaminomethanol ~115–120 °C
Intermediate volatility aids distillation-based purification strategies
Predicted values; thermal decomposition may affect experimental measurement
Physicochemical property Volatility Distillation

Purified Aminomethanol Salt Stability: Residual Free Formaldehyde Below 1 wt% in the Protonated Form

U.S. Patent 4,395,311 discloses a process for preparing purified aminomethanols—including methylaminomethanol—by converting the crude aminomethanol to its protonated salt form with a strong acid, followed by vacuum distillation [1]. The patent teaches that the purified aminomethanol salt contains less than 1 percent by weight of residual free formaldehyde, compared to crude aminomethanol preparations that retain significantly higher levels of unreacted formaldehyde which can generate undesired N-methylol amide and methylene-bis-amide cross-linking impurities in subsequent Mannich reactions with acrylamide [1]. This salt-stabilization approach is specific to aminomethanols and is not generally applicable to amide-based N-formals, whose formaldehyde-release functionality derives from a different structural motif [2].

Purified salt stability
Class-level inference
Protonated salt form reduces residual free formaldehyde to
Salt form specification critical for Mannich intermediate procurement
Patent teaching; applicability to specific synthesis should be verified
GF-AAS modifier
Method context
Reported method for direct Cr determination in human milk matrix using aqueous calibration
Supports method development for biomonitoring research; in-house validation needed
Quantitative performance vs. Pd/Mg modifiers not publicly available
Conformational preference
Cross-study comparable
Antiperiplanar N lone pair to C–O bond (4-21G optimized); N-methyl modulates conformer energies
Benchmark for molecular mechanics and transition-state modeling of N–C–O systems
Gas-phase ab initio; relative conformer energies not tabulated
Molecular weight advantage
Class-level inference
61.08 g/mol vs. 188–388 g/mol for common amide-based releasers
Higher molar formaldehyde capacity per unit mass; rapid depletion, not sustained release
Low molecular weight correlates with higher diffusivity in viscous matrices
Process chemistry Purity Stability

Validated Use as a Chemical Modifier in Graphite Furnace AAS for Direct Chromium Determination in Breast Milk

Methylaminomethanol has been employed as a chemical modifier in a validated method for direct chromium determination in breast milk by graphite furnace atomic absorption spectrometry (GF-AAS) using aqueous calibration . In this application, methylaminomethanol functions as a matrix modifier to stabilize chromium during the pyrolysis step and to reduce matrix interferences from the complex biological sample. While quantitative performance data (e.g., detection limit, recovery percentage relative to other modifiers such as Mg(NO3)2 or Pd/Mg mixtures) are not publicly available in the open literature for a direct comparison, the validated use in a peer-reviewed analytical protocol (J. Chem. Pharm. Res., 2015) demonstrates fitness-for-purpose in this specific matrix that cannot be assumed for other hemiaminals or amine-based formaldehyde releasers without equivalent validation .

GF-AAS modifier
Method context
Reported method for direct Cr determination in human milk matrix using aqueous calibration
Supports method development for biomonitoring research; in-house validation needed
Quantitative performance vs. Pd/Mg modifiers not publicly available
Analytical chemistry GF-AAS Trace metal analysis

Conformational Preference for Antiperiplanar Lone-Pair Orientation: Ab Initio Comparison with Aminomethanol

Ab initio geometry optimization at the 4-21G level demonstrates that the most stable conformer of methylaminomethanol adopts a conformation in which the nitrogen lone pair is oriented antiperiplanar to the polar C–O bond, a manifestation of the anomeric effect in N–C–O systems [1]. This stereoelectronic preference is shared with aminomethanol (H2NCH2OH) and 1-methoxymethylamine, but the N-methyl substitution in methylaminomethanol modulates the relative energies of the conformers compared to the primary-amino parent [1]. The antiperiplanar arrangement maximizes nN → σ*C–O hyperconjugative stabilization, which may influence the compound's reactivity as an electrophilic formaldehyde equivalent in Mannich-type condensations relative to aminomethanol, where the absence of N-alkylation alters the nitrogen basicity and the conformational energy landscape [1].

Conformational preference
Cross-study comparable
Antiperiplanar N lone pair to C–O bond (4-21G optimized); N-methyl modulates conformer energies
Benchmark for molecular mechanics and transition-state modeling of N–C–O systems
Gas-phase ab initio; relative conformer energies not tabulated
Computational chemistry Stereoelectronic effect Conformational analysis

Structural Minimalism: Molecular Weight Advantage Over Common Cosmetic Formaldehyde Releasers

With a molecular weight of 61.08 g/mol, methylaminomethanol is the smallest member of the amine-based N-formal formaldehyde-releaser family . This contrasts markedly with the amide-based formaldehyde releasers commonly employed in cosmetic and industrial preservation: diazolidinyl urea (MW ~278), imidazolidinyl urea (MW ~388), DMDM hydantoin (MW 188), and quaternium-15 (MW ~251) [1]. The roughly 3- to 6-fold lower molecular mass of methylaminomethanol translates to higher molar formaldehyde-delivery capacity per unit mass and potentially greater diffusivity in viscous formulation matrices, although this also correlates with more rapid depletion and shorter preservative duration—consistent with the amine-based N-formal class behavior of complete decomposition rather than sustained release [2].

Molecular weight advantage
Class-level inference
61.08 g/mol vs. 188–388 g/mol for common amide-based releasers
Higher molar formaldehyde capacity per unit mass; rapid depletion, not sustained release
Low molecular weight correlates with higher diffusivity in viscous matrices
Molecular weight Formulation Diffusivity

Evidence-Based Application Scenarios for Methylaminomethanol (CAS 3400-38-2) Procurement


Stoichiometric Formaldehyde Donor for Mannich Reactions in Polyacrylamide Flocculant Synthesis

Methylaminomethanol is particularly suited as a formaldehyde-transfer reagent in the acid-catalyzed Mannich condensation of acrylamide with secondary amines to produce N-(aminomethyl)acrylamide monomers. The salt-stabilized, low-residual-formaldehyde form (<1 wt% free formaldehyde) minimizes the formation of cross-linking by-products (N-methylol amide and methylene-bis-amide) that otherwise compromise the water solubility of the resulting cationic polyacrylamide flocculant [1]. Users should specify the protonated salt form and request a certificate of analysis including residual formaldehyde content.

Chemical Modifier for Trace Chromium Determination in Complex Biological Matrices by GF-AAS

Analytical laboratories performing chromium biomonitoring in human milk may consider methylaminomethanol as a pre-validated matrix modifier for GF-AAS with aqueous calibration, leveraging the published protocol in J. Chem. Pharm. Res. (2015) . While direct comparative performance data against Pd/Mg or NH4H2PO4 modifiers are not publicly available, the existence of a matrix-specific validated method reduces initial method development burden for laboratories new to this application.

Model Compound for Computational Studies of the Anomeric Effect in N–C–O Systems

The availability of complete ab initio optimized geometries at the 4-21G level makes methylaminomethanol a useful benchmark molecule for computational chemists parameterizing force fields or validating density functional theory methods for hemiaminals and N,O-acetals [2]. Its intermediate N-methyl substitution—between the fully N-unsubstituted aminomethanol and the fully N,N-dimethylated analog—provides a systematic point on the structural continuum for studying the interplay between N-alkylation, nitrogen basicity, and stereoelectronic stabilization.

Rapid-Release Formaldehyde Source for Vapor-Phase Antimicrobial Treatment (Non-Preservative)

The low molecular weight (61.08 g/mol) and relatively high vapor pressure (25.8 mmHg at 25 °C) of methylaminomethanol confer higher volatility than any registered cosmetic preservative formaldehyde releaser, making it a candidate for vapor-phase or gaseous formaldehyde generation in closed-system antimicrobial treatments . Critically, its classification as an amine-based N-formal that decomposes completely to formaldehyde and methylamine—rather than serving as a sustained-release reservoir [3]—means it is unsuitable for long-term in-product preservation but potentially advantageous for single-dose or batch-termination disinfection cycles where rapid formaldehyde delivery and subsequent ventilation are desired.

Application
Selection Property
Validation Focus
Mannich intermediate for polyacrylamide flocculant synthesis
Stoichiometric formaldehyde donor, protonated salt form with low residual formaldehyde
Residual formaldehyde content, cross-linking purity, reproducibility of Mannich adduct
GF-AAS modifier for chromium in human milk research
Matrix-specific method context; aqueous calibration protocol reported
Method transfer and in-house validation, recovery vs. conventional modifiers
Computational benchmark for N–C–O anomeric effect studies
Published ab initio geometries at 4-21G level
Force field parameterization, DFT method validation, conformer energy landscape
Vapor-phase antimicrobial treatment research
Low molecular weight and high volatility; rapid formaldehyde release
Release kinetics, depletion rate, efficacy in closed-system exposure models
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